2-Benzyl-6-styryl-3(2H)-pyridazinone belongs to the class of pyridazinone derivatives, which are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazinones exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties. [, , , , , ] This particular derivative is characterized by a benzyl group at the 2-position and a styryl group at the 6-position of the pyridazinone ring.
2-benzyl-6-styryl-3(2H)-pyridazinone is an organic compound belonging to the class of pyridazinones, characterized by a pyridazine ring substituted with benzyl and styryl groups. Its molecular formula is , with a molecular weight of approximately 290.36 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound is classified under the pyridazinone category, which is known for diverse biological activities, including anti-inflammatory and anticancer properties. It is associated with various chemical identifiers, including the CAS number 337921-95-6. The structure of 2-benzyl-6-styryl-3(2H)-pyridazinone features a central pyridazine ring with specific substituents that influence its chemical reactivity and biological activity .
The synthesis of 2-benzyl-6-styryl-3(2H)-pyridazinone typically involves multi-step processes. One common method includes:
In one reported synthesis, maleic hydrazide was reacted with benzyl chloride in the presence of a base such as potassium carbonate in absolute ethanol. This mixture was stirred at room temperature for several hours, followed by filtration and recrystallization to obtain pure 2-benzyl-6-styryl-3(2H)-pyridazinone .
The molecular structure of 2-benzyl-6-styryl-3(2H)-pyridazinone can be visualized as follows:
The compound's structural data indicates significant dihedral angles between the benzene rings and the pyridazine core, which may influence its reactivity and interaction with biological targets .
2-benzyl-6-styryl-3(2H)-pyridazinone can participate in various chemical reactions:
These reactions are often performed under controlled conditions to optimize yields and selectivity. For example, oxidation might be carried out in acidic conditions to enhance reactivity.
The mechanism of action for 2-benzyl-6-styryl-3(2H)-pyridazinone is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. For instance, studies have indicated its potential as an inhibitor of cyclooxygenase-2, which plays a critical role in inflammatory processes .
In vitro studies suggest that this compound exhibits significant inhibitory activity against cyclooxygenase enzymes, which may contribute to its anti-inflammatory effects .
Relevant data on physical properties are crucial for applications in drug formulation and development .
The applications of 2-benzyl-6-styryl-3(2H)-pyridazinone are primarily found in medicinal chemistry:
Pyridazinone derivatives represent a privileged class of nitrogen-containing heterocycles with demonstrated therapeutic utility across diverse disease domains. Characterized by a six-membered ring containing two adjacent nitrogen atoms, the pyridazinone core exhibits remarkable structural versatility, enabling interactions with varied biological targets. This scaffold's significance stems from its balanced pharmacokinetic properties and capacity for extensive structural modification, allowing medicinal chemists to fine-tune target selectivity and potency. The 2-benzyl-6-styryl-3(2H)-pyridazinone variant exemplifies this adaptability, featuring strategic substitutions that enhance its pharmacological profile through optimized steric and electronic properties [3].
The therapeutic exploration of pyridazinones spans over five decades, evolving from early cardiovascular applications to contemporary oncology and neurology targets. Initial developments focused on simple 3(2H)-pyridazinones, exemplified by cardiovascular agents such as levosimendan (a pyridazinone-dihydropyridine hybrid). The structural evolution accelerated with the introduction of styryl moieties at position 6, which dramatically expanded bioactivity profiles. A pivotal advancement emerged when researchers incorporated benzyl groups at the N-2 position, significantly enhancing metabolic stability and blood-brain barrier penetration [3] [4].
The incorporation of the styryl moiety marked a critical innovation in the 1990s. Researchers observed that 6-styryl-substituted derivatives exhibited up to 30-fold enhanced COX-2 inhibition compared to their non-styryl counterparts, establishing the pharmacophoric importance of this extended conjugation system. This discovery catalyzed the development of 2-benzyl-6-styryl-3(2H)-pyridazinone as a distinct chemical class with optimized target engagement capabilities [4]. Subsequent structural refinements yielded derivatives with dual COX-2/5-LOX inhibitory activity, addressing the cardiovascular limitations of earlier COX-2 selective drugs like rofecoxib. Representative compounds from this class demonstrated >90% inhibition of inflammatory mediators at 10μM concentrations in murine models, validating the scaffold's therapeutic potential [4].
Table 1: Evolution of Key Pyridazinone-Based Therapeutics
Generation | Structural Features | Representative Agents | Primary Therapeutic Application |
---|---|---|---|
First (1970s-80s) | Unsubstituted or alkyl-substituted | Levosimendan | Cardiotonic agent |
Second (1990s-2000s) | 6-Styryl substitution | RS-57067-COX-2 inhibitor | Anti-inflammatory |
Third (2010s-present) | 2-Benzyl-6-styryl substitution | Anti-proliferative derivatives (e.g., HCT116 inhibitors) | Oncology & multifarget therapies |
The 2-benzyl-6-styryl-3(2H)-pyridazinone scaffold demonstrates distinctive three-dimensional architecture that underpins its biological efficacy. Crystallographic analyses reveal that the central pyridazinone ring adopts a planar conformation, while the pendant benzyl and styryl groups exhibit specific dihedral orientations essential for target binding. The benzyl group at N-2 position typically forms a dihedral angle of 77.08(5)° with the pyridazinone core, while the styryl moiety at C-6 displays a dihedral angle of 84.62(5)°. This spatial arrangement creates an optimal pharmacophore topology for simultaneous engagement with hydrophobic pockets and hydrogen bonding domains in enzyme active sites [1].
Electronic modifications profoundly influence bioactivity. Electron-donating groups (e.g., -OCH₃) on the styryl phenyl ring enhance π-π stacking interactions with COX-2's hydrophobic pocket, increasing inhibitory potency by ~40% compared to unsubstituted analogs. Conversely, electron-withdrawing substituents (e.g., -F, -Cl) on the benzyl ring improve blood-brain barrier penetration, facilitating central nervous system activity. Molecular dynamics simulations indicate that 4-methoxy substitution on the styryl moiety reduces the free energy of binding to COX-2 by -2.3 kcal/mol through enhanced van der Waals contacts [4] [6].
The styryl extension's conformational flexibility enables adaptive binding to structurally diverse targets. In acetylcholinesterase inhibition, the styryl group occupies the enzyme's peripheral anionic site through C-H···π interactions (distance: 2.98-3.71Å), while the benzyl group anchors to the catalytic anionic site. This dual binding mechanism explains the sub-micromolar AChE inhibition (IC₅₀ = 0.8μM) observed with specific derivatives, outperforming earlier non-styryl pyridazinones by an order of magnitude [5].
Table 2: Structure-Activity Relationship of Key Substitutions
Position | Substituent | Biochemical Effect | Target Consequences |
---|---|---|---|
N-2 Benzyl | 4-Fluoro | Increased lipophilicity (cLogP +0.5) | Enhanced CNS penetration |
N-2 Benzyl | 4-Methoxy | Reduced metabolic clearance | Improved oral bioavailability |
6-Styryl | 4-Hydroxy | H-bond donation capability | Increased COX-2 selectivity (SI > 100) |
6-Styryl | 3,4-Dimethoxy | Extended conjugation | Enhanced π-π stacking in kinase pockets |
The 2-benzyl-6-styryl-3(2H)-pyridazinone scaffold has emerged as a promising template for multitarget ligands, particularly in complex diseases like cancer and neurodegeneration. This capability stems from its balanced modulation of structurally distinct but pathogenically interconnected targets. In inflammatory cascades, optimized derivatives simultaneously inhibit COX-2 and 5-lipoxygenase (5-LOX) with balanced IC₅₀ values of 0.8μM and 1.2μM, respectively. This dual inhibition circumvents the compensatory prostaglandin/leukotriene crosstalk that limits single-target agents [4].
In oncology, the scaffold demonstrates polypharmacology against proliferation pathways. Derivatives suppress HCT116 colon cancer cell viability through dual mechanisms: (1) inhibition of kynurenic acid production (marker of anti-proliferation in colon carcinoma models), and (2) interference with serotonin-stimulated cancer progression. The most potent compounds exhibit IC₅₀ values comparable to daunorubicin (0.9-1.5μM) while maintaining selectivity indices >10 against non-malignant cells. This multitarget profile occurs without inhibiting cancer cell migration, suggesting specific action on proliferation machinery rather than general cytotoxicity .
The scaffold's adaptability enables rational design of hybrid molecules. Incorporating 1,2,3-triazole moieties yields triazolopyridazinones that induce apoptosis in breast (MCF-7) and lung (A549) cancer lines through caspase-3 activation (3.8-fold increase over controls). These hybrids maintain efficacy against cancer cells while exhibiting >80% viability in non-cancerous L929 cells at therapeutic concentrations, demonstrating their selectivity. The benzyl/styryl substitution pattern in these hybrids positions aromatic groups to engage multiple ATP-binding pockets in kinase targets, explaining their polypharmacological profiles [7].
Table 3: Multitarget Activities of 2-Benzyl-6-styryl Pyridazinone Derivatives
Biological Activity | Potency Range | Key Targets | Therapeutic Implication |
---|---|---|---|
Anti-inflammatory | COX-2 IC₅₀: 0.2-1.8 μM | COX-2, 5-LOX, PGE₂ | Avoidance of cardiovascular toxicity |
Anticancer (HCT116) | IC₅₀: 0.9-18 μM | Kynurenic acid pathway, serotonin receptors | Colon carcinoma treatment |
Acetylcholinesterase inhibition | IC₅₀: 0.8-15 μM | AChE (selective over BChE) | Neurodegenerative disorders |
Apoptosis induction | Caspase-3 activation: 3-5 fold | Caspase-3, Bcl-2 family | Metastasis suppression |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2